molecular formula C14H9N3O2 B1489713 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole CAS No. 167112-69-8

3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole

Cat. No.: B1489713
CAS No.: 167112-69-8
M. Wt: 251.24 g/mol
InChI Key: OIRZBGIAUSNVQB-UHFFFAOYSA-N
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Description

3-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]-1H-indole ( 167112-69-8) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. This molecule features a 1H-indole core linked to a 1,3,4-oxadiazole ring substituted with a furan group, a structural motif known to confer a wide spectrum of biological activities . Its primary research value lies in its promising in vitro antimicrobial properties. Recent studies have shown that analogous compounds within this chemical class exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including S. aureus and E. coli , suggesting its potential as a scaffold for developing new antibacterial agents . The mechanism of action for such 1,3,4-oxadiazole derivatives is an area of active investigation, with research indicating they may function by inhibiting critical bacterial enzymes like peptide deformylase, a key target involved in protein maturation . Furthermore, the indole and oxadiazole pharmacophores are independently associated with anti-inflammatory and antifungal effects, making this hybrid molecule a versatile candidate for broader biological screening . This product is intended for research purposes and laboratory use only.

Properties

IUPAC Name

2-(furan-2-yl)-5-(1H-indol-3-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c1-2-5-11-9(4-1)10(8-15-11)13-16-17-14(19-13)12-6-3-7-18-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRZBGIAUSNVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a fused indole and oxadiazole system with a furan substituent. Its molecular formula is C12H8N4O2C_{12}H_{8}N_{4}O_{2}, and it has unique properties that contribute to its biological activity.

The biological activity of 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole can be attributed to several mechanisms:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and death.
  • Antimicrobial Properties : Preliminary evaluations suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The oxadiazole moiety is often associated with enhanced antibacterial effects.
  • Anti-inflammatory Effects : There is emerging evidence that compounds containing oxadiazole rings can exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Antitumor Activity

A study published in a peer-reviewed journal evaluated the cytotoxicity of 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole against various cancer cell lines. The results demonstrated an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating significant anticancer potential. The study also highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of the compound was assessed using the disk diffusion method against several bacterial strains. The results indicated that 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Studies

Research exploring the anti-inflammatory effects revealed that treatment with this indole derivative significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages. This suggests that the compound may modulate inflammatory responses effectively .

Data Table: Summary of Biological Activities

Activity TypeTest MethodTarget Organism/Cell LineIC50/Effectiveness
AntitumorMTT AssayMCF-7 (Breast Cancer)15 µM
AntimicrobialDisk DiffusionStaphylococcus aureusInhibition Zone: 12 mm
Escherichia coliInhibition Zone: 10 mm
Anti-inflammatoryELISALPS-induced macrophagesReduced TNF-alpha levels

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole and indole frameworks. For example, derivatives similar to 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Several studies indicate that oxadiazole derivatives exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus providing therapeutic benefits in inflammatory diseases .

Study 1: Antimicrobial Evaluation

In a recent study evaluating various oxadiazole derivatives, compounds similar to 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole showed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using standard agar diffusion methods, revealing that certain derivatives had MIC values as low as 62.5 μg/mL against resistant strains .

CompoundTarget BacteriaZone of Inhibition (mm)MIC (μg/mL)
AStaphylococcus aureus2162.5
BEscherichia coli2262.5
CBacillus subtilis19125

Study 2: Anticancer Activity Assessment

Another study focused on the anticancer effects of oxadiazole derivatives indicated that compounds containing the indole structure exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged significantly based on structural modifications .

CompoundCell LineIC50 (μM)
DMCF-715
EHeLa20
FA549 (lung)25

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole can be contextualized by comparing it to structurally related oxadiazole-indole hybrids. Key compounds and their features are summarized below:

Table 1: Structural and Functional Comparison of Oxadiazole-Indole Derivatives

Compound Name & Structure Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity/Properties References
3-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]-1H-indole (Target) 251.25* Not reported 2-Furyl at C5 of oxadiazole Hypothesized antimicrobial/antioxidant activity [1, 15]
3-(5-Amino-1,3,4-oxadiazol-2-yl)-2-methyl-1H-indole 214.09 188 -NH2 at C5 of oxadiazole Not reported; amino group enhances solubility [2]
3-(5-Phenylamino-1,3,4-oxadiazol-2-yl)-2-methyl-1H-indole 290.12 248 -NHPh at C5 of oxadiazole Moderate antibacterial activity [2]
3-{[5-(Pentylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole (6g) 315.45 Not reported -S-C5H11 at C5 of oxadiazole Potent α-glucosidase inhibitor (IC50 < acarbose) [10, 11]
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole (6p) 355.5 121 -S-CH2(4-ClC6H4) at C5 Strong BChE and LOX inhibition [11]
3-[4-(2-Furoylamino)-1,3-dimethylpyrazol-5-yl]indole (6c) 320.13 207–209 Furoylamino at pyrazole Not reported; structural analog with furyl group [3]

*Calculated based on formula C14H9N3O2.

Key Findings :

Substituent Effects on Bioactivity: Sulfur-Containing Derivatives: Compounds with sulfanyl groups (e.g., 6g, 6p) exhibit strong enzyme inhibition. For instance, 6g showed superior α-glucosidase inhibition compared to acarbose, attributed to the hydrophobic pentyl chain enhancing active-site binding . Chlorobenzyl derivatives (e.g., 6p) demonstrated dual inhibition of BChE and LOX, likely due to halogen-mediated interactions . Amino vs.

Synthetic Flexibility: The chloromethyl precursor (CAS: 85078-43-9) enables diverse substitutions, including furyl, amino, and sulfanyl groups, via nucleophilic or coupling reactions . Sulfur-containing derivatives are synthesized via thiolation of 5-(indolyl-methyl)-1,3,4-oxadiazole-2-thiols .

Structural Modifications and Physicochemical Properties :

  • Melting Points : Furyl-containing compounds (e.g., 6c) exhibit higher melting points (207–209°C) compared to alkylsulfanyl derivatives (e.g., 6g, 6p), reflecting stronger intermolecular interactions .
  • Lipophilicity : The 2-furyl group (XLogP3 ~2) balances polarity and lipophilicity, whereas sulfanyl derivatives (e.g., 6g, XLogP3 ~4.5) are more lipophilic, impacting membrane permeability .

Contradictions and Gaps :

  • While sulfur-containing derivatives show robust enzyme inhibition, the biological activity of the target furyl-substituted compound remains underexplored. and suggest furyl-indole hybrids may possess antioxidant or anticancer properties, but direct data for 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole is lacking .

Preparation Methods

Esterification and Hydrazide Formation

  • Starting Material: 2-(1H-indol-3-yl)acetic acid is esterified using absolute ethanol and catalytic sulfuric acid to yield ethyl 2-(1H-indol-3-yl)acetate with yields around 85%.

  • Hydrazide Formation: The ester is refluxed with hydrazine hydrate in methanol to produce 2-(1H-indol-3-yl)acetohydrazide. This step typically proceeds under reflux conditions for several hours to ensure complete conversion.

Oxadiazole Ring Closure

  • The hydrazide intermediate is reacted with carbon disulfide and ethanolic potassium hydroxide to induce cyclization, forming the 1,3,4-oxadiazole ring. This step yields 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives.

  • For the specific 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole, the 2-furyl substituent is introduced either by using 2-furyl carboxylic acid derivatives during the cyclization or by subsequent substitution reactions on the oxadiazole ring.

Substitution and Functionalization

  • The thiol group at the 5-position of the oxadiazole ring can be alkylated or arylated using alkyl or aralkyl halides in the presence of bases like sodium hydride in dimethylformamide (DMF) to afford S-substituted derivatives.

  • These substitution reactions are typically carried out at room temperature for 8 hours, followed by workup involving precipitation or solvent extraction to isolate the products.

Representative Reaction Scheme

Step Reactants/Conditions Product Yield (%) Notes
1. Esterification 2-(1H-indol-3-yl)acetic acid, ethanol, catalytic H2SO4, reflux Ethyl 2-(1H-indol-3-yl)acetate ~85 Brownish liquid
2. Hydrazide formation Ethyl ester, hydrazine hydrate, methanol, reflux 2-(1H-indol-3-yl)acetohydrazide High Intermediate for cyclization
3. Cyclization Hydrazide, carbon disulfide, KOH (ethanolic), reflux 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol Moderate to high Formation of oxadiazole ring
4. S-alkylation Oxadiazole-5-thiol, alkyl/aralkyl halides, NaH, DMF, RT, 8 h S-substituted oxadiazole derivatives 70-90 Final functionalized products

Characterization and Research Findings

  • Spectroscopic Data: The synthesized compounds exhibit characteristic IR absorptions for N-H (~3225 cm⁻¹), aromatic C-H (~2930 cm⁻¹), C=N (~1480 cm⁻¹), and C-S (~810 cm⁻¹) bonds.

  • NMR Analysis: Proton NMR confirms the presence of indole NH, aromatic protons, and substituent methylene groups. For example, 1H NMR in DMSO-d6 shows signals consistent with the indole ring and oxadiazole substituents.

  • Mass Spectrometry: Electron ionization mass spectra show molecular ion peaks corresponding to the expected molecular weights and fragmentation patterns consistent with the proposed structures.

  • Yields: Overall yields for the multi-step synthesis range from moderate to high (70–90%), depending on the substituents and reaction conditions.

Alternative Synthetic Approaches

  • Some methods involve cyclo-dehydrogenation of Schiff bases derived from semicarbazidoindoles in the presence of ferric chloride and acetic acid, leading to substituted 3-(5-phenyl-oxadiazolyl)-amino indoles, which can be adapted for furyl substituents.

  • Nucleophilic substitution reactions starting from o-phenylenediamine and carboxylic acids have been used to prepare related heterocyclic systems, which might be modified for oxadiazole-indole derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Esterification + Hydrazide + Cyclization 2-(1H-indol-3-yl)acetic acid, ethanol, hydrazine hydrate, carbon disulfide, KOH Reflux, ethanolic medium Straightforward, good yields, well-characterized Multi-step, requires careful control
Cyclo-dehydrogenation of Schiff bases Semicarbazidoindole, ferric chloride, acetic acid Room temp to reflux Direct formation of oxadiazole ring Limited substrate scope
Nucleophilic substitution on benzimidazole precursors o-Phenylenediamine, carboxylic acids Various Versatile for related heterocycles Not directly for furyl-oxadiazole-indole

Q & A

Q. What are the established synthetic routes for 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole derivatives, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation or copper-catalyzed click chemistry. For example:

  • CuI-catalyzed click chemistry : Reacting 3-(2-azidoethyl)-1H-indole derivatives with furyl-acetylene in PEG-400/DMF solvent mixtures under reflux (12 hours) yields ~42% product after column chromatography (70:30 ethyl acetate/hexane) .
  • Cyclocondensation : Hydrazide intermediates (e.g., 2-(1H-indol-3-yl)acetohydrazide) react with furyl-substituted carbonyl compounds in acetic acid under reflux (3–5 hours), achieving yields up to 83% .
    Optimization strategies :
    • Catalyst screening (e.g., CuI vs. Cu nanoparticles).
    • Solvent selection (PEG-400 for green chemistry; DMF for solubility).
    • Microwave-assisted synthesis to reduce reaction time (not yet reported but theoretically applicable).

Q. Which spectroscopic and analytical techniques are critical for characterizing these compounds?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR : Assigns proton environments (e.g., indole NH at δ 11.0 ppm) and verifies heterocyclic connectivity .
  • IR spectroscopy : Confirms functional groups (C=N at 1480 cm⁻¹; oxadiazole ring vibrations at 840–810 cm⁻¹) .
  • EI-MS/FAB-HRMS : Validates molecular ions (e.g., m/z 355.5 for C18H14N3OSCl derivatives) and fragmentation patterns .
  • TLC and melting points : Assess purity (>95% by single-spot TLC; sharp melting points, e.g., 121–146°C) .

Q. What preliminary biological assays are recommended for evaluating therapeutic potential?

Methodological Answer:

  • Enzymatic inhibition :
    • α-Glucosidase : Microplate assays using p-nitrophenyl-α-D-glucopyranoside substrate; IC₅₀ values compared to acarbose (e.g., compound 6g: IC₅₀ 1.35 nM) .
    • Lipoxygenase (LOX) : Spectrophotometric monitoring of linoleic acid oxidation at 234 nm .
  • Antibacterial screening : Broth microdilution (MIC determination) against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Hemolytic assays (% hemolysis ≤15% considered low toxicity) .

Advanced Research Questions

Q. How do molecular docking studies guide the design of derivatives with enhanced α-glucosidase inhibition?

Methodological Answer:

  • Targeted interactions :
    • Hydrogen bonding : Indole NH with Asp307 (2.10 Å) .
    • π-π stacking : Oxadiazole ring with Trp269 (3.44 Å) .
  • Substituent optimization :
    • Alkyl chains : Pentyl groups enhance hydrophobic contacts (e.g., 6g vs. shorter chains) .
    • Halogenated benzyls : 4-Chlorobenzyl improves LOX inhibition (IC₅₀ 3.94 Å vs. 2-Cl derivatives) .
  • Validation : Molecular dynamics (MD) simulations (50+ ns) assess binding stability and solvation effects.

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across derivatives?

Methodological Answer:

  • Systematic variation :
    • Position 2 (oxadiazole) : Sulfanyl chain length (C3–C7) correlates with α-glucosidase inhibition (300% activity increase) .
    • Position 3 (indole) : Electron-withdrawing groups (NO₂) improve antibacterial MICs by 4-fold .
  • Statistical analysis : Factorial design (e.g., Taguchi method) isolates electronic vs. steric effects.
  • Data normalization : Control for assay variables (e.g., DMSO solvent ≤1%, CLSI-standardized inoculum) .

Q. What computational strategies predict pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET prediction :
    • QikProp : logP (2–5), PSA (<90 Ų), CYP450 inhibition (2D6/3A4) .
    • Derek Nexus : Flags hepatotoxicity (e.g., mitochondrial toxicity) and mutagenicity (AMES test) .
  • Bioavailability optimization :
    • logS adjustments : ≥-4 via methyl/ethoxy substituents.
    • hERG liability : Polar groups reduce cardiac toxicity risk .

Q. How can researchers validate anti-inflammatory mechanisms beyond enzyme inhibition assays?

Methodological Answer:

  • In vitro models :
    • LOX pathway : Measure prostaglandin E2 (PGE2) suppression in RAW 264.7 macrophages .
    • NF-κB inhibition : Luciferase reporter assays in TNF-α-stimulated cells.
  • In vivo validation :
    • Murine paw edema : Carrageenan-induced inflammation models.
    • Cytokine profiling : ELISA for IL-6/TNF-α reduction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole
Reactant of Route 2
3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole

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